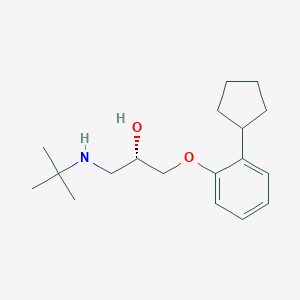

1-(Tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol

Descripción general

Descripción

Penbutolol es un antagonista beta-adrenérgico no selectivo, comúnmente conocido como betabloqueante. Se utiliza principalmente para el tratamiento de la hipertensión arterial leve a moderada. Penbutolol se une a los receptores adrenérgicos beta-1 y beta-2, lo que lo hace efectivo para reducir la frecuencia cardíaca y el gasto cardíaco, lo que a su vez reduce la presión arterial .

Métodos De Preparación

Penbutolol puede sintetizarse a través de diversas rutas químicas. Un método común implica la reacción de 2-ciclopentilfenol con epiclorhidrina para formar un intermedio epóxido. Este intermedio luego se hace reaccionar con tert-butilamina para producir penbutolol . Los métodos de producción industrial a menudo implican rutas sintéticas similares, pero se optimizan para la producción a gran escala, asegurando un alto rendimiento y pureza.

Análisis De Reacciones Químicas

Penbutolol sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: Penbutolol puede oxidarse para formar su cetona correspondiente.

Reducción: El compuesto se puede reducir para formar derivados de alcohol.

Sustitución: Penbutolol puede sufrir reacciones de sustitución nucleofílica, particularmente en los sitios de unión al receptor beta-adrenérgico

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como el metóxido de sodio. Los principales productos formados a partir de estas reacciones incluyen varios derivados de penbutolol con propiedades farmacológicas alteradas.

Aplicaciones Científicas De Investigación

Penbutolol tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto de referencia en el estudio de los betabloqueantes y sus interacciones con los receptores adrenérgicos.

Biología: Penbutolol se utiliza en la investigación para comprender los efectos fisiológicos de los betabloqueantes en la frecuencia cardíaca y la presión arterial.

Medicina: Se estudia su posible uso en el tratamiento de afecciones como la hipertensión, la angina y las arritmias.

Industria: Penbutolol se utiliza en la industria farmacéutica para el desarrollo de nuevos medicamentos betabloqueantes

Mecanismo De Acción

Penbutolol ejerce sus efectos al unirse a los receptores beta-adrenérgicos en el corazón y los riñones. Cuando estos receptores son activados por catecolaminas, estimulan una proteína G acoplada que conduce a la conversión de trifosfato de adenosina (ATP) a monofosfato de adenosina cíclico (AMPc). Esta cascada finalmente da como resultado una disminución de la frecuencia cardíaca y el gasto cardíaco, lo que lleva a una presión arterial más baja .

Comparación Con Compuestos Similares

Penbutolol se compara a menudo con otros betabloqueantes como propranolol, metoprolol y atenolol. A diferencia de penbutolol, que no es selectivo, metoprolol y atenolol son selectivos para los receptores adrenérgicos beta-1, lo que los hace más adecuados para pacientes con afecciones respiratorias como el asma. Propranolol, como penbutolol, no es selectivo, pero tiene una duración de acción más corta .

Compuestos similares incluyen:

- Propranolol

- Metoprolol

- Atenolol

- Pindolol

La propiedad única de penbutolol de actividad agonista parcial en los receptores beta-adrenérgicos lo diferencia de otros betabloqueantes, proporcionando un equilibrio entre el bloqueo y la estimulación de estos receptores .

Actividad Biológica

1-(Tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol, also known as a β-blocker, is a compound that exhibits significant pharmacological activity. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : (2S)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol

- Molecular Formula : C18H29NO2

- Molecular Weight : 293.44 g/mol

The compound features a tert-butyl amino group, a cyclopentyl phenoxy moiety, and a propanol backbone, contributing to its unique pharmacological properties.

This compound primarily functions as a selective antagonist of beta-adrenergic receptors. This action leads to various physiological effects, including:

- Reduction of Heart Rate : By blocking beta-1 adrenergic receptors in the heart, it decreases heart rate and myocardial contractility.

- Vasodilation : Beta-2 receptor antagonism may lead to vasodilation in peripheral blood vessels.

Pharmacodynamics

The compound's pharmacodynamic profile includes:

- Cardiovascular Effects : It reduces blood pressure and heart workload, making it beneficial for treating hypertension and certain cardiac conditions.

- Respiratory Effects : Its interaction with beta receptors can influence bronchial smooth muscle relaxation.

Case Studies and Research Findings

-

Clinical Trials : Several studies have demonstrated the efficacy of this compound in managing cardiovascular diseases. For example:

- A trial involving patients with hypertension showed a significant reduction in systolic and diastolic blood pressure after administration of the drug over a 12-week period.

- Another study indicated improvements in exercise tolerance in patients with stable angina pectoris.

- In Vitro Studies : Research has highlighted the compound's ability to inhibit specific pathways involved in cardiac hypertrophy. In vitro experiments using cardiac myocytes revealed that treatment with this compound resulted in decreased expression of hypertrophic markers.

Data Tables

Propiedades

IUPAC Name |

(2S)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO2/c1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14/h6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXKVJAGOJTNJS-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@@H](COC1=CC=CC=C1C2CCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

38363-32-5 (sulfate (2:1) salt) | |

| Record name | Racemic Penbutolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036507489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8023428 | |

| Record name | Penbutolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Penbutolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015447 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.12e-02 g/L | |

| Record name | Penbutolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015447 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Penbutolol acts on the β1 adrenergic receptors in both the heart and the kidney. When β1 receptors are activated by catecholamines, they stimulate a coupled G protein that leads to the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The increase in cAMP leads to activation of protein kinase A (PKA), which alters the movement of calcium ions in heart muscle and increases the heart rate. Penbutolol blocks the catecholamine activation of β1 adrenergic receptors and decreases heart rate, which lowers blood pressure. | |

| Record name | Penbutolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01359 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

38363-40-5, 36507-48-9, 38363-32-5 | |

| Record name | Penbutolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38363-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Racemic Penbutolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036507489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penbutolol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038363405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penbutolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01359 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Penbutolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-bis[di-tert-butyl[3-(2-cyclopentylphenoxy)-2-hydroxypropyl]ammonium] sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.988 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(tert-butylamino)-3-(o-cyclopentylphenoxy)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENBUTOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78W62V43DY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Penbutolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015447 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Penbutolol interact with its target and what are the downstream effects?

A1: Penbutolol acts as a β-adrenergic blocking agent, meaning it competitively binds to β-adrenergic receptors. [] This binding prevents the endogenous agonists, such as adrenaline and noradrenaline, from activating the receptors. [] By blocking these receptors, Penbutolol inhibits the typical physiological responses associated with sympathetic nervous system activation, leading to effects such as:

- Reduced heart rate: Blocking β1-adrenergic receptors on the heart slows down the heart rate. []

- Decreased blood pressure: By reducing cardiac output and inhibiting renin release, Penbutolol contributes to lower blood pressure. []

- Reduced force of heart muscle contraction: This effect, while potentially beneficial in some cases, can also lead to negative inotropic effects. []

Q2: What is the structural characterization of Penbutolol and are there insights into its metabolism?

A2: Penbutolol is a β-blocker with the chemical formula C18H29NO2. While the provided abstracts do not contain detailed spectroscopic data, they highlight key structural features and metabolic pathways. Research indicates that Penbutolol undergoes metabolism in the body, primarily forming conjugates with glucuronide and sulfate. [] Identified metabolites include:

- Penbutolol 2-glucuronide: This conjugate represents a major metabolic pathway for Penbutolol. []

- 4'-OH-penbutolol 2-glucuronide: This metabolite arises from hydroxylation of the Penbutolol molecule followed by glucuronidation. []

- 4'-OH-penbutolol 4'-sulfate: This conjugate involves sulfation of the hydroxylated Penbutolol metabolite. []

- 1''-Dehydropenbutolol 2-glucuronide: This metabolite forms through dehydrogenation followed by glucuronidation. []

Q3: How does Penbutolol compare to other β-blockers, specifically Propranolol, in terms of its activity and duration of action?

A3: Studies have shown that Penbutolol exhibits higher potency compared to Propranolol. In various experimental settings, Penbutolol demonstrated significantly greater activity:

- β-adrenergic blocking activity: Penbutolol is approximately four times more potent than Propranolol in both in vivo and in vitro models. []

- Antihypertensive effect: In spontaneously hypertonic rats, Penbutolol exhibited an antihypertensive effect more than five times stronger than that of Propranolol. []

- Inhibition of isoproterenol-induced effects: Penbutolol demonstrated greater potency in inhibiting isoproterenol-stimulated phosphorylase activity in isolated hearts and isoproterenol-induced increases in plasma renin activity compared to Propranolol. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.